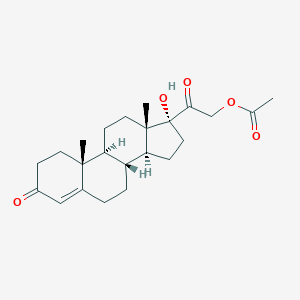

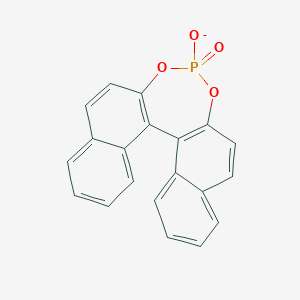

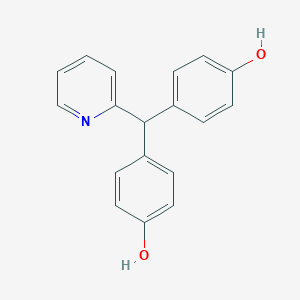

![molecular formula C13H6F3NO5S B024499 1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate CAS No. 85342-62-7](/img/structure/B24499.png)

1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate

Descripción general

Descripción

This compound is related to the field of isoquinoline derivatives, which are significant due to their diverse chemical reactions and properties. Research in this area often explores the synthesis of complex molecules that can serve as intermediates for further chemical transformations or as target molecules with potential applications in various domains.

Synthesis Analysis

The synthesis of isoquinoline derivatives, including compounds similar to 1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate, has been explored through various catalytic methods. For instance, Rh(III)-catalyzed defluorinative annulation processes have been developed for the synthesis of 1,3,4-functionalized isoquinolines, utilizing 2-diazo-3,3,3-trifluoropropanoate as a nontraditional two-carbon reaction partner, indicating the versatility of synthesis approaches in this domain (Hao-Xiang Li et al., 2022).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives has been elucidated through various spectroscopic and X-ray diffraction methods. For example, studies on bis[μ-bis(diphenylphosphanyl)methane-κ2 P:P′]bis[(isoquinoline-κN)silver(I)] bis(trifluoromethanesulfonate)–isoquinoline complexes have provided insights into the coordination chemistry and structural features of isoquinoline compounds, revealing complex dinuclear structures (Xu Huang et al., 2012).

Chemical Reactions and Properties

Isoquinoline derivatives undergo a variety of chemical reactions, including cycloaddition, annulation, and cyclization, leading to a wide range of functionalized molecules. The versatility in chemical reactions is highlighted by studies on visible-light-induced trifluoromethylation and difluoromethylation of N-benzamides with fluorinated sulfones, demonstrating the potential for creating CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones (G. Zou & Xuelin Wang, 2017).

Physical Properties Analysis

The physical properties of isoquinoline derivatives, including solubility, melting points, and crystal structure, are critical for their practical applications. Research in this area often focuses on the solid-state characterization to understand the material properties better, which can influence their handling and reactivity in further chemical processes.

Chemical Properties Analysis

The chemical properties of isoquinoline derivatives are influenced by their molecular structure, functional groups, and substituents. Studies on the reactivity, stability, and interactions with other molecules provide valuable information for designing new compounds with desired properties and activities. For instance, the exploration of ionic liquid-catalyzed syntheses showcases the impact of catalytic systems on the efficiency and selectivity of chemical transformations (Narjes Basirat et al., 2020).

Aplicaciones Científicas De Investigación

Agricultural Applications : N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives have been found to effectively promote wheat and cucumber seed germination and exhibit high fungicidal activity. These compounds can be synthesized with high yield, indicating potential use in agricultural practices (Ju et al., 2016).

Synthetic Chemistry : The compound facilitates versatile intramolecular Friedel-Crafts reactions, useful in synthesizing 3,4-dihydroisoquinolin-1(2H)-one derivatives and several isoquinoline derivatives (Murashige et al., 2015).

Pharmacology and Biochemistry : Derivatives of this compound have been found to have promising antitumor activities and exhibit fluorescence, suggesting potential applications in cancer therapy (Xiao et al., 2019). Additionally, 1,8-naphthalimide derivatives with non-protein amino acids show cytotoxic activity against human tumor cell lines, indicating potential as a new anti-cancer agent (Marinov et al., 2019).

Material Science : The compound has been utilized in the synthesis of organotin carboxylates, showing potential for organic synthesis and pharmacological applications (Xiao et al., 2013).

Molecular Biology : Fluorescently labeled oligodeoxyribonucleotides, which can be synthesized using derivatives of this compound, show promise for biophysical studies and purification, due to their appreciable fluorescence and higher thermal denaturation values (Singh et al., 2007).

Mecanismo De Acción

Target of Action

Similar compounds, such as benzo[de]isoquinoline-1,3-dione derivatives, have been synthesized and studied for their strong electron-accepting properties . These compounds are often used in organic electronic devices, indicating that their targets could be related to electron transport .

Mode of Action

It’s known that similar compounds, such as benzo[de]isoquinoline-1,3-dione derivatives, exhibit strong electron-accepting properties . This suggests that 1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate may interact with its targets by accepting electrons, leading to changes in the electronic properties of the system .

Biochemical Pathways

Given its electron-accepting properties, it’s plausible that it could influence pathways related to electron transport . The downstream effects of such interactions would depend on the specific context and could potentially influence a variety of cellular processes.

Pharmacokinetics

Similar compounds have been designed with triisopropylsilylethynyl groups to increase their solubility and crystallinity , which could potentially enhance their bioavailability.

Result of Action

Given its potential role as an electron acceptor, it could influence the electronic properties of the system it interacts with .

Direcciones Futuras

Propiedades

IUPAC Name |

(1,3-dioxobenzo[de]isoquinolin-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F3NO5S/c14-13(15,16)23(20,21)22-17-11(18)8-5-1-3-7-4-2-6-9(10(7)8)12(17)19/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHOMMCIJIJIGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3SO2ONC12O2H6, C13H6F3NO5S | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408341 | |

| Record name | N-Hydroxynaphthalimide triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate | |

CAS RN |

85342-62-7 | |

| Record name | N-Hydroxynaphthalimide triflate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85342-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxynaphthalimide triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

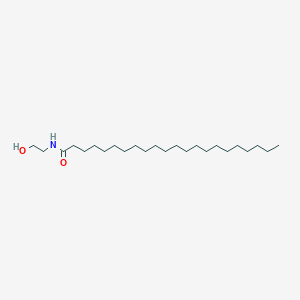

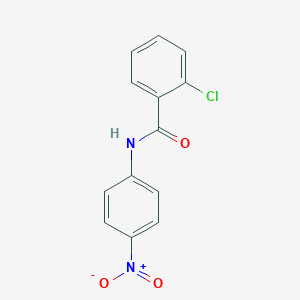

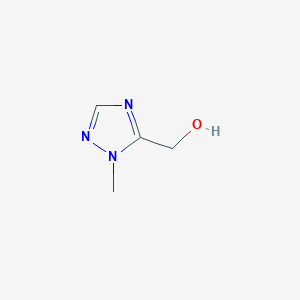

![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)